molecular formula C6H13BrO B1266829 2-Butoxyethyl bromide CAS No. 6550-99-8

2-Butoxyethyl bromide

Cat. No. B1266829
CAS RN: 6550-99-8
M. Wt: 181.07 g/mol
InChI Key: WOLUYEFMPZAHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxyethyl bromide is an organic compound with the molecular formula C6H13BrO . It has a molecular weight of 181.071 .


Molecular Structure Analysis

The molecular structure of 2-Butoxyethyl bromide consists of 6 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

2-Butoxyethyl bromide is a colorless liquid . It has a molecular weight of 181.071 .

Scientific Research Applications

Enantioselective Synthesis

2-Butoxyethyl bromide has been explored in the context of organic synthesis. A novel enantioselective synthesis method was developed for 1,3-butadien-2-ylmethanols, employing a tandem alkylbromide-epoxide vinylation process. This method uses dimethylsulfonium methylide, offering a double one-carbon homologation of 2,3-epoxy-1-bromides to yield corresponding methanols in good to excellent yields (Alcaraz et al., 2005).

Electro-Oxidation Studies

In the field of electrochemistry, 2-butoxyethyl bromide plays a role in understanding the oxidation processes of bromide. A study on the electro-oxidation of bromide in various solvents, including 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and acetonitrile, utilized platinum electrodes. This research helps in elucidating the reaction mechanisms involved in bromide oxidation (Allen et al., 2005).

Hydrate-Based CO2 Capture

In environmental applications, Tetra-n-butyl ammonium bromide, closely related to 2-butoxyethyl bromide, has been studied for its role in hydrate-based CO2 capture. It's used in cold storage and CO2 hydrate separation due to its high phase change latent heat and promotion of hydrate formation. Research in this domain focuses on preventing agglomeration in TBAB hydrate generation, a significant issue in pipeline and separation apparatus blockages (Li et al., 2018).

Catalytic Oxidation in Water Systems

2-Butoxyethyl bromide's relation to bromide chemistry has implications in water treatment systems. A study on bromide-assisted catalytic oxidation of lead(ii) solids by chlorine in drinking water systems explored the catalytic effects of bromide on lead(ii) carbonate solids. This research is crucial for understanding and controlling lead release in drinking water systems (Orta et al., 2017).

Flame Retardant Studies

2-Butoxyethyl bromide is structurally similar to Tris(2-butoxyethyl) phosphate (TBOEP), a flame retardant. TBOEP has been evaluated for its long-term effects on aquatic organisms. This research is significant in understanding the environmental impacts of flame retardants, especially concerning their bioaccumulation and toxicity in aquatic ecosystems (Giraudo et al., 2017).

Safety And Hazards

Safety data sheets suggest that 2-Butoxyethyl bromide may cause skin irritation, eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid breathing vapors or spray mist, and handle in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

1-(2-bromoethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-2-3-5-8-6-4-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLUYEFMPZAHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215807
Record name 2-Butoxyethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxyethyl bromide

CAS RN

6550-99-8
Record name 2-Butoxyethyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006550998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butoxyethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butoxyethyl bromide
Reactant of Route 2
Reactant of Route 2
2-Butoxyethyl bromide
Reactant of Route 3
Reactant of Route 3
2-Butoxyethyl bromide
Reactant of Route 4
2-Butoxyethyl bromide
Reactant of Route 5
Reactant of Route 5
2-Butoxyethyl bromide
Reactant of Route 6
Reactant of Route 6
2-Butoxyethyl bromide

Citations

For This Compound
3
Citations
M Katoh, DA Jaeger, C Djerassi - Journal of the American …, 1972 - ACS Publications
… layer was washed twice with water, dried over magnesium sulfate, and rotary-evaporated to yield 15.2 g (91%) of 2-«-butoxyethyl bromide. Unless noted otherwise, this general method …
Number of citations: 21 pubs.acs.org
BW Lund, F Piu, NK Gauthier, A Eeg… - Journal of medicinal …, 2005 - ACS Publications
4‘-Octyl-4-biphenylcarboxylic acid (1g, AC-55649) was identified as a highly isoform-selective agonist at the human RARβ2 receptor in a functional intact cell-based screening assay. …
Number of citations: 84 pubs.acs.org
J Kim - 2006 - search.proquest.com
A group of forty-three phthalocyanines and naphthalocyanines which were mostly designed for use in photothermal therapy studies was synthesized and characterized. Of these forty-…
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.